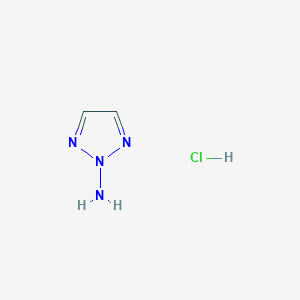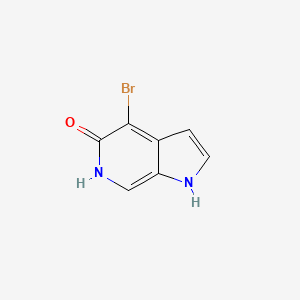
2H-1,2,3-Triazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazol-2-amine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and significant dipole moment. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazoles typically involves the [3+2] cycloaddition reaction between alkynes and azides, a process commonly known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst . The general reaction scheme is as follows:
Alkyne+Azide→1,2,3-Triazole
Industrial Production Methods: Industrial production of 2H-1,2,3-triazol-2-amine hydrochloride may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,3-Triazol-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction under specific conditions.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and acyl chlorides under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of N-substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
2H-1,2,3-Triazol-2-amine hydrochloride has a wide range of applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation techniques and as a probe in fluorescent imaging.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2H-1,2,3-triazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another isomer with similar chemical properties but different reactivity.
1,2,4-Triazole: A structurally related compound with distinct biological activities.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and as a ligand in coordination chemistry.
Uniqueness: 2H-1,2,3-Triazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and ability to participate in diverse chemical reactions make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C2H5ClN4 |
|---|---|
Molecular Weight |
120.54 g/mol |
IUPAC Name |
triazol-2-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-6-4-1-2-5-6;/h1-2H,3H2;1H |
InChI Key |
MWMHRHAXZAXYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)


![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)

![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)




![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
![3-Methylidenebicyclo[3.2.1]octan-8-ol](/img/structure/B15229913.png)
